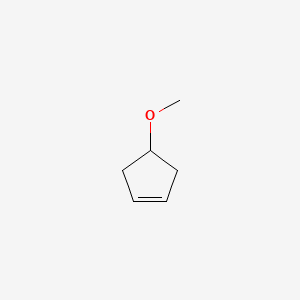

4-methoxycyclopentene

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-methoxycyclopentene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-7-6-4-2-3-5-6/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHYNBDPCSXGSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00961329 | |

| Record name | 4-Methoxycyclopent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40955-64-4 | |

| Record name | Cyclopentene, 4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040955644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxycyclopent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methoxycyclopentene

Direct Methoxylation Approaches

Direct methods for the synthesis of 4-methoxycyclopentene involve the addition of a methoxy (B1213986) group across the double bond of a cyclopentene (B43876) precursor. These approaches are often characterized by their atom economy and straightforward nature.

Acid-Catalyzed Methoxylation of Cyclopentene Derivatives

The acid-catalyzed addition of methanol (B129727) to cyclopentene represents a direct and fundamental method for the synthesis of this compound. youtube.comchegg.com This reaction proceeds via a classical electrophilic addition mechanism. In the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), the alkene double bond is protonated to form a secondary carbocation intermediate at the C-1 position of the cyclopentane (B165970) ring. youtube.comyoutube.com Methanol, acting as a nucleophile, then attacks this carbocation. Subsequent deprotonation of the resulting oxonium ion by a base (such as another molecule of methanol or the conjugate base of the acid catalyst) yields the final ether product, this compound. youtube.comyoutube.com

The reaction is generally carried out by dissolving cyclopentene in an excess of methanol with a catalytic amount of acid. The equilibrium of the reaction can be influenced by the concentration of the reactants and the removal of water, if any is formed.

Table 1: Key Features of Acid-Catalyzed Methoxylation of Cyclopentene

| Feature | Description |

| Reactants | Cyclopentene, Methanol |

| Catalyst | Strong acid (e.g., H₂SO₄) |

| Mechanism | Electrophilic addition |

| Intermediate | Secondary carbocation |

| Product | This compound |

It is important to note that the formation of a carbocation intermediate can potentially lead to rearrangement products, although in the case of cyclopentene, this is less of a concern compared to more complex alkene substrates.

Electrophilic Activation and Directed Methoxylation Strategies

To circumvent the potential for rearrangements and to achieve higher regioselectivity, electrophilic activation methods can be employed. One such method is alkoxymercuration-demercuration. masterorganicchemistry.comyoutube.comwikipedia.orglibretexts.org In this two-step process, cyclopentene is first treated with a mercury(II) salt, such as mercuric acetate (B1210297) (Hg(OAc)₂), in the presence of methanol. masterorganicchemistry.comyoutube.com This results in the formation of a mercurinium ion intermediate, which is a three-membered ring containing the mercury atom. Methanol then attacks the more substituted carbon of this intermediate in an anti-fashion, leading to a stable organomercury compound. masterorganicchemistry.comwikipedia.org

The subsequent demercuration step involves the reduction of the organomercury intermediate with a reducing agent, typically sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comyoutube.com This step replaces the mercury-containing group with a hydrogen atom, yielding this compound. masterorganicchemistry.com A key advantage of this method is that it proceeds without the formation of a free carbocation, thus preventing rearrangements and ensuring Markovnikov addition of the methoxy group.

Table 2: Comparison of Direct Methoxylation Strategies

| Method | Reagents | Mechanism Highlights | Regioselectivity | Stereochemistry |

| Acid-Catalyzed Methoxylation | Cyclopentene, Methanol, Acid Catalyst | Carbocation intermediate | Markovnikov | Not stereospecific |

| Alkoxymercuration-Demercuration | 1. Hg(OAc)₂, Methanol2. NaBH₄ | Mercurinium ion intermediate | Markovnikov | Anti-addition in the first step |

Indirect Synthetic Routes to the this compound Core

Indirect methods offer alternative pathways to the this compound scaffold, often providing greater flexibility for the introduction of other functional groups. These routes typically involve either the construction of the cyclopentene ring with the methoxy group already in place or the functionalization of a pre-formed cyclopentene ring.

Cyclopentene Ring Formation Strategies

A powerful and widely used method for constructing six-membered rings, the Diels-Alder reaction, can also be adapted for the synthesis of cyclopentene derivatives. wikipedia.org Cyclopentadiene (B3395910) is a readily available starting material that can act as the diene in a [4+2] cycloaddition reaction with a suitable dienophile. wikipedia.orgorgsyn.org While not directly producing this compound in a single step, this strategy allows for the creation of the cyclopentene core, which can then be functionalized.

Another versatile method for the formation of cyclic alkenes, including cyclopentenes, is ring-closing metathesis (RCM). wikipedia.orgnih.govorganic-chemistry.org This reaction, often catalyzed by ruthenium-based catalysts, involves the intramolecular reaction of a diene to form a cycloalkene and a small volatile byproduct like ethylene. wikipedia.org By starting with an appropriately substituted acyclic diene containing a methoxy group, RCM can be a powerful tool for the synthesis of this compound derivatives. The choice of catalyst and reaction conditions can influence the efficiency and stereoselectivity of the ring closure. wikipedia.org

Post-Cyclization Functionalization with Methoxy Groups

An alternative indirect approach involves the synthesis of a functionalized cyclopentene ring followed by the introduction of the methoxy group. For instance, a cyclopentenone derivative can serve as a versatile intermediate. Racemic 4-hydroxycyclopentenone, which can be derived from furfuryl alcohol, can be transformed into various 4-substituted cyclopentenones. nih.gov This transformation can be achieved through methods such as palladium-catalyzed kinetic resolution involving nucleophilic allylic substitutions. nih.gov By using methanol as the nucleophile in such a reaction, it is conceivable to synthesize 4-methoxycyclopentenone, which can then be further modified if necessary.

Asymmetric Synthesis of Chiral this compound Derivatives

The development of stereoselective methods for the synthesis of this compound is crucial for applications where specific enantiomers are required, such as in the synthesis of chiral drugs. Asymmetric synthesis can be approached through various strategies, including the use of chiral catalysts, chiral auxiliaries, or the desymmetrization of prochiral substrates. youtube.com

Several methods have been reported for the asymmetric synthesis of functionalized cyclopentenes. acs.orgorganic-chemistry.orgnih.gov For example, catalytic asymmetric [3+2] cycloadditions of allenes with enones, catalyzed by chiral phosphine (B1218219) catalysts, can produce highly functionalized cyclopentenes with excellent enantioselectivity. organic-chemistry.org While not a direct synthesis of this compound, these methods establish a foundation for accessing chiral cyclopentene scaffolds that could be further elaborated.

Another powerful strategy is the desymmetrization of prochiral cyclopentene derivatives. acs.orgnih.gov For example, the desymmetrization of prochiral cyclopentene-1,3-diones can be achieved through enantioselective organocatalytic methods. nih.gov Furthermore, ene-reductases have been used for the efficient asymmetric synthesis of chiral 4,4-disubstituted 2-cyclohexenones via the desymmetrizing hydrogenation of prochiral precursors, a strategy that could potentially be adapted to cyclopentenone systems. acs.org The enantioselective synthesis of α,α-disubstituted cyclopentenes has also been achieved through intramolecular aldol (B89426) reactions of achiral tricarbonyl compounds catalyzed by chiral N-heterocyclic carbenes. nih.gov

These asymmetric methodologies provide routes to chiral cyclopentene building blocks. The introduction of a methoxy group at the 4-position of these chiral scaffolds, either during or after the key stereodetermining step, would lead to the desired enantiomerically enriched this compound derivatives.

Enantioselective Catalysis and Methodologies

The creation of single enantiomers of this compound is a significant challenge in organic synthesis. Enantioselective methods are crucial for producing chiral molecules with specific biological activities. Palladium-catalyzed reactions have shown considerable promise in the enantioselective synthesis of related 4-heterosubstituted cyclopentenones. For instance, racemic 4-hydroxycyclopentenone, which can be derived from furfuryl alcohol, can undergo a kinetic resolution via palladium-catalyzed nucleophilic allylic substitution to yield highly enantiomerically enriched products. This approach could be adapted for the synthesis of this compound by using methanol as the nucleophile.

Organocatalysis also presents a powerful tool for enantioselective synthesis. Chiral N-heterocyclic carbenes (NHCs) have been used to catalyze the [3+2] annulation reaction between allenes and electron-poor olefins, affording cyclopentenes with high enantiomeric excess. organic-chemistry.org This type of methodology could potentially be applied to construct the cyclopentene ring of this compound with a high degree of stereocontrol.

Table 1: Comparison of Enantioselective Methods for Cyclopentene Synthesis

| Catalytic System | Substrate Type | Key Features | Potential Application for this compound |

| Palladium with Chiral Ligands | Racemic 4-hydroxycyclopentenone | Kinetic resolution via asymmetric allylic substitution. | Direct synthesis from a racemic precursor using methanol. |

| Chiral N-Heterocyclic Carbenes | Allenes and enones | Asymmetric [3+2] cycloaddition. | Construction of the chiral cyclopentene backbone. |

Diastereoselective Transformations and Control

In addition to enantioselectivity, controlling the diastereoselectivity is vital when multiple stereocenters are present or being formed. For substituted cyclopentenes, diastereoselective control can be achieved through various means, including substrate-controlled and reagent-controlled methods.

Palladium-catalyzed formal [3+2]-cycloaddition reactions between vinyl cyclopropanes and prochiral Michael acceptors have been developed to produce highly substituted cyclopentanes with excellent diastereoselectivity. nih.gov This method allows for the simultaneous formation of multiple stereocenters. Rhodium(II)-catalyzed C-H insertion reactions directed by a planar chiral auxiliary have also demonstrated high diastereoselectivity in the synthesis of cyclopentenes. These strategies highlight the potential for achieving high diastereomeric ratios in the synthesis of complex cyclopentene derivatives, a principle that can be extended to the synthesis of specific diastereomers of substituted this compound.

A cascade inter–intramolecular double Michael addition strategy has been reported for the synthesis of highly functionalized cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.org While this applies to a different ring system, the underlying principles of controlling stereochemistry in cascade reactions are relevant.

Catalytic Synthesis Innovations

Recent innovations in catalysis have led to more efficient and selective methods for the synthesis of cyclic compounds like this compound.

Organocatalytic and Metal-Catalyzed Approaches

Both organocatalysis and metal catalysis offer powerful platforms for cyclopentene synthesis. As previously mentioned, chiral phosphine-catalyzed asymmetric [4+1] annulation of polar dienes with allylic derivatives provides a route to enantioenriched polysubstituted cyclopentenes. researchgate.net Copper-catalyzed [3+2] cycloadditions of N-tosylcyclopropylamine with alkenes under visible light also yield aminated cyclopentene derivatives. organic-chemistry.org

Palladium catalysis is particularly versatile. Palladium-catalyzed annulation reactions of conjugate acceptors and allenyl boronic esters can produce substituted cyclopentenes with high diastereoselectivity. organic-chemistry.org Furthermore, palladium-catalyzed intramolecular alkene-alkyne coupling of alkyne-tethered cyclopentenes has been used to synthesize bicyclic systems with excellent enantioselectivities. nih.gov These advanced catalytic systems provide a toolbox for the construction of the this compound scaffold with precise control over its structure.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this can be applied by choosing environmentally benign starting materials and catalysts, and by designing atom-economical reactions.

A potential green route to a precursor of this compound involves the use of furfuryl alcohol, which can be derived from biomass. nih.govgoogle.com The rearrangement of furfuryl alcohol can yield 4-hydroxycyclopent-2-enone, a key intermediate. This transformation can be carried out under catalyst-free conditions or with a simple alkali catalyst, minimizing waste. google.com Furthermore, employing catalytic methods, as discussed above, is inherently a green chemistry principle as it reduces the need for stoichiometric reagents. rsc.org

Retrosynthetic Analysis of this compound as a Key Intermediate

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. wikipedia.org For this compound, a plausible retrosynthetic disconnection would involve breaking the carbon-oxygen bond of the methoxy group, leading back to a cyclopentenol (B8032323) derivative.

Scheme 1: Retrosynthetic Analysis of this compound

A primary disconnection (Transform 1) suggests that this compound can be synthesized from 4-hydroxycyclopentene via a simple methylation reaction. The 4-hydroxycyclopentene itself can be envisioned as being derived from cyclopentadiene through a series of steps including epoxidation and rearrangement, or from furfuryl alcohol via a rearrangement reaction. nih.govgoogle.com An alternative disconnection (Transform 2) would involve the reaction of a suitable nucleophile (methoxide) with a cyclopentene bearing a leaving group at the 4-position, such as 3-chlorocyclopentene, which can be prepared from cyclopentadiene. orgsyn.org

This analysis reveals that readily available starting materials like cyclopentadiene, obtained from the pyrolysis of dicyclopentadiene, and furfuryl alcohol, a biomass-derived chemical, can serve as precursors for the synthesis of this compound. nih.govorgsyn.org

Reaction Mechanisms and Chemical Reactivity of 4 Methoxycyclopentene

Electrophilic Addition Reactions at the Double Bond of 4-Methoxycyclopentene

The π-bond of the cyclopentene (B43876) ring is an area of high electron density, making it susceptible to attack by electron-deficient species known as electrophiles. libretexts.orgsavemyexams.comlibretexts.org This interaction initiates an electrophilic addition reaction, a fundamental process for alkenes, where the double bond is broken and two new single bonds are formed. libretexts.orgsavemyexams.com

The electrophilic addition to this compound, an unsymmetrical alkene, proceeds through a two-step mechanism. libretexts.orgyoutube.com

Electrophilic Attack and Carbocation Formation : The reaction begins with the π electrons of the double bond attacking an electrophile (E⁺). libretexts.org This breaks the π bond and forms a new sigma bond between the electrophile and one of the alkene carbons. This step results in the formation of a carbocation intermediate on the other carbon of the original double bond. libretexts.orgsavemyexams.com

Nucleophilic Capture : The positively charged carbocation is highly reactive and is quickly attacked by a nucleophile (Nu⁻) present in the reaction mixture, forming the final addition product. youtube.com

The regioselectivity of this addition, meaning which constitutional isomer is preferentially formed, is governed by the stability of the carbocation intermediate. masterorganicchemistry.comchemistrysteps.com According to Markovnikov's rule, in the addition of a protic acid (HX) to an unsymmetrical alkene, the hydrogen atom attaches to the carbon with more hydrogen atoms, while the halide (X) attaches to the carbon with more alkyl substituents. masterorganicchemistry.comgoogle.com This is because the more substituted carbocation is more stable.

In the case of this compound, the methoxy (B1213986) group at the C-4 position exerts an influence on the carbocation stability. When an electrophile like H⁺ adds to the double bond, two potential carbocations can be formed. The stability of these intermediates dictates the major product. The electron-donating nature of the methoxy group can stabilize a nearby positive charge through inductive effects. Therefore, the addition of an electrophile will favor the pathway that leads to the more stable carbocation, influencing the final position of the incoming nucleophile.

| Reactants | Electrophile (E⁺) | Nucleophile (Nu⁻) | Predicted Major Product | Regioselectivity Principle |

| This compound + HBr | H⁺ | Br⁻ | 1-Bromo-3-methoxycyclopentane | Markovnikov Addition masterorganicchemistry.comgoogle.com |

| This compound + H₂O/H⁺ | H⁺ | H₂O | 3-Methoxycyclopentanol | Markovnikov Addition savemyexams.com |

| This compound + Br₂ | Br⁺ (transient) | Br⁻ | 1,2-Dibromo-4-methoxycyclopentane | Halogenation chemguide.co.uk |

Table 1: Regioselectivity in Electrophilic Addition Reactions of this compound.

The addition of electrophiles to this compound can lead to the formation of new stereocenters. The stereochemical outcome depends on the mechanism of the addition. masterorganicchemistry.comyoutube.com

Syn-addition : Both new bonds are formed on the same face of the cyclopentene ring. masterorganicchemistry.com

Anti-addition : The two new bonds are formed on opposite faces of the ring. masterorganicchemistry.com

Since this compound is itself chiral, and the addition reaction can create one or two new chiral centers, a mixture of diastereomers can be produced. libretexts.orgchemistrysteps.com For example, the halogenation of the double bond with Br₂ typically proceeds via an anti-addition mechanism. The initial attack of bromine forms a cyclic bromonium ion. The subsequent backside attack by a bromide ion on one of the carbons of the bromonium ion ring leads to the formation of two new stereocenters with a trans relationship. chemistrysteps.com

The planarity of the double bond allows the electrophile to attack from either the top or bottom face. youtube.com This, combined with the existing stereocenter at C-4, can result in the formation of multiple diastereomeric products. The exact ratio of these diastereomers is influenced by steric hindrance and the specific reaction conditions.

The methoxy group (-OCH₃) significantly influences the reactivity of the double bond through both electronic and steric effects.

Electronic Effects: The oxygen atom of the methoxy group has lone pairs of electrons that can be donated through resonance, making it an electron-donating group. This effect increases the electron density of the π system, activating the double bond and making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted cyclopentene. libretexts.orglibretexts.org This activation facilitates the initial electrophilic attack.

Steric Effects: While the methoxy group is not directly attached to the double bond, its position on the five-membered ring can exert steric hindrance. masterorganicchemistry.com This can influence the trajectory of the incoming electrophile, potentially favoring attack from the less hindered face of the ring. This steric guidance can affect the diastereomeric ratio of the products.

Nucleophilic Reactivity and Substitution Reactions

Beyond the reactivity of its double bond, this compound can also participate in reactions involving its ether functionality.

The methoxy group itself can be a site for nucleophilic substitution. ontosight.ai This reaction typically occurs under acidic conditions, where the oxygen atom of the methoxy group is first protonated, turning the -OCH₃ group into a better leaving group (-O⁺HCH₃). A nucleophile can then attack the methyl carbon in an Sₙ2 reaction, cleaving the C-O bond and displacing a cyclopentenol (B8032323) derivative. pearson.com For instance, hydrolysis in the presence of an acid would yield 3-cyclopentenol and methanol (B129727). nih.gov

General Mechanism for Acid-Catalyzed Ether Cleavage:

Protonation of the Ether Oxygen : The methoxy oxygen is protonated by an acid (e.g., HBr), making the leaving group a neutral alcohol molecule.

Nucleophilic Attack : A nucleophile (e.g., Br⁻) attacks the electrophilic carbon of the methoxy group.

Formation of Products : The C-O bond is cleaved, resulting in the formation of an alcohol (from the cyclopentenyl part) and a methyl halide.

The term ambiphilic refers to a chemical species that can act as both an electrophile and a nucleophile. While this compound's primary reactivity at the double bond is nucleophilic, the molecule as a whole exhibits dual reactivity. ontosight.ai

Nucleophilic Center : The electron-rich C=C double bond is the primary nucleophilic site, readily reacting with electrophiles. libretexts.org

Electrophilic Centers :

The carbon atom of the methyl group in the ether linkage can act as an electrophile in substitution reactions, especially after the oxygen is protonated. ontosight.ai

In reactions analogous to those of enol ethers, where the carbon atom beta to the oxygen can be attacked by nucleophiles after initial reaction with an electrophile, this compound's structure suggests a potential for complex transformations. umn.edu

This dual reactivity allows this compound to be a versatile building block in organic synthesis, capable of engaging with a wide range of reaction partners to construct more complex molecular architectures.

Cycloaddition Chemistry of this compound

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. This compound, with its electron-rich double bond, is a versatile substrate for various cycloaddition reactions.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. masterorganicchemistry.comorganic-chemistry.org In this reaction, this compound can act as the dienophile, reacting with a conjugated diene. The methoxy group, being an electron-donating group, activates the double bond of the cyclopentene ring, making it more nucleophilic and reactive towards electron-deficient dienes. youtube.com

The reaction typically proceeds by mixing the diene and dienophile, often with heating, to form the bicyclic adduct. masterorganicchemistry.com The stereochemistry of the product is well-defined, with the reaction favoring the endo product due to secondary orbital interactions. organic-chemistry.org

A variety of dienes can be employed in Diels-Alder reactions with this compound, leading to a diverse range of bicyclic derivatives. These derivatives can serve as intermediates in the synthesis of complex natural products and other target molecules. nih.gov For example, cyclopentadiene (B3395910) itself can react with dienophiles in a Diels-Alder fashion to create bicyclic systems. nih.gov

Table 1: Examples of Diels-Alder Reactions with Cyclopentene Derivatives

| Diene | Dienophile | Product Type |

| Cyclopentadiene | Maleic Anhydride | Bicyclic anhydride |

| 1,3-Butadiene | This compound | Methoxy-substituted bicyclo[2.2.1]heptene derivative |

| Anthracene | This compound | Polycyclic aromatic adduct |

This table illustrates the versatility of the Diels-Alder reaction in creating complex cyclic systems from simple starting materials.

One of the most common photochemical cycloadditions is the [2+2] cycloaddition, which forms a four-membered ring. acs.org When this compound is subjected to UV irradiation in the presence of another alkene, a bicyclic system containing a cyclobutane (B1203170) ring can be formed. The regioselectivity and stereoselectivity of these reactions can often be controlled by the reaction conditions and the nature of the substrates.

Furthermore, [4+4] photocycloadditions, though less common, can occur between two diene systems to form an eight-membered ring. wikipedia.orgyoutube.com While this compound itself is not a diene, derivatives could potentially participate in such reactions. The use of photosensitizers or transition metal catalysts can sometimes facilitate these otherwise forbidden reactions. youtube.comnih.gov The application of photochemical reactions, including [4+2] and [2+2] cycloadditions, has been instrumental in the synthesis of complex natural products. nih.govrsc.org

Table 2: Types of Photochemical Cycloadditions

| Reaction Type | Ring Size Formed | Key Feature |

| [2+2] Photocycloaddition | Four-membered | Forms cyclobutane rings, often leading to strained systems. acs.org |

| [4+2] Photocycloaddition | Six-membered | Can be promoted photochemically, sometimes with different selectivity than thermal Diels-Alder. nih.gov |

| [4+4] Photocycloaddition | Eight-membered | Typically requires photoexcitation of a diene system. wikipedia.org |

This table summarizes the main types of photochemical cycloadditions relevant to the synthesis of polycyclic systems.

Sigmatropic Rearrangements within this compound Frameworks

Sigmatropic rearrangements are pericyclic reactions where a sigma-bonded substituent migrates across a π-electron system. wikipedia.org These reactions are classified by the number of atoms over which the substituent moves.

A Current time information in Bangalore, IN.nih.gov-sigmatropic shift involves the migration of a substituent over a five-atom π-system. wikipedia.orglibretexts.org In the context of a cyclopentadiene ring system, a hydrogen atom can undergo a Current time information in Bangalore, IN.nih.gov-suprafacial shift under thermal conditions. libretexts.orglibretexts.org This type of rearrangement has been observed in substituted cyclopentadienes. libretexts.org For instance, heating a substituted cyclopentadiene can lead to the migration of a hydrogen atom to an adjacent carbon, resulting in an isomeric diene. youtube.com It has been noted that in cyclic systems, the preference for Current time information in Bangalore, IN.nih.gov shifts follows the order: carbonyl and carboxyl > hydride > phenyl and vinyl >> alkyl. wikipedia.org Recent research has also demonstrated nickel-catalyzed Current time information in Bangalore, IN.nih.gov-sigmatropic shifts of ester groups on cyclopentadiene rings. nih.gov

The rates of certain sigmatropic rearrangements can be dramatically increased by the presence of an anionic substituent. A classic example is the oxy-Cope rearrangement, a masterorganicchemistry.commasterorganicchemistry.com-sigmatropic shift, which is significantly accelerated when the substrate contains a hydroxyl group that can be deprotonated to form an alkoxide. libretexts.org This anionic acceleration is due to the increased electron density in the rearranging system.

In a related fashion, an ether like this compound, if modified to contain a hydroxyl group elsewhere in the molecule, could potentially undergo an anionically accelerated rearrangement. For example, if a vinyl group were attached to the cyclopentene ring, creating a 1,5-diene system, deprotonation of a strategically placed hydroxyl group could facilitate a rapid masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement to form a larger ring system.

Functional Group Transformations of this compound

The functional groups of this compound, the double bond and the methoxy group, can be transformed into a variety of other functionalities, making it a versatile synthetic intermediate. ontosight.aichempedia.info

The enol ether functionality of this compound is susceptible to hydrolysis under acidic conditions. almerja.net Protonation of the double bond is followed by the addition of water to form a hemiacetal intermediate. stackexchange.com This intermediate then readily decomposes to yield cyclopentanone (B42830) and methanol. almerja.netstackexchange.comchemicalforums.com This reaction provides a straightforward method for the synthesis of cyclopentanone from a stable precursor. Silyl enol ethers undergo a similar hydrolysis, often under mild conditions, to yield the corresponding ketone. organic-chemistry.org

The double bond in this compound can also undergo various oxidation reactions. For example, epoxidation with a peroxy acid, such as m-CPBA, would yield the corresponding epoxide. This epoxide can then be subjected to further transformations. Other oxidative cleavage reactions could also be employed to break the carbon-carbon double bond, leading to the formation of dicarbonyl compounds. The oxidation of related cyclopentane (B165970) and methylcyclopentane (B18539) has been studied, providing insight into the potential oxidation pathways. univ-orleans.fr Additionally, studies on the oxidation of cyclopentenyl thiophene (B33073) derivatives have been conducted. researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Methoxycyclopentene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules like 4-methoxycyclopentene. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides unparalleled insight into the molecular framework.

High-resolution ¹H NMR spectroscopy distinguishes the different types of protons in a molecule based on their unique electronic environments. For this compound, the spectrum reveals distinct signals for the methoxy (B1213986) group, the olefinic protons, the proton at the C-4 position (methine), and the allylic protons at the C-3 and C-5 positions.

The olefinic protons are typically found in the most downfield region of the aliphatic spectrum due to the deshielding effect of the π-bond. The methine proton at C-4, being attached to the electronegative oxygen atom, is also shifted downfield relative to a standard alkane proton. The methoxy group protons characteristically appear as a sharp singlet. The chemical shifts, splitting patterns (multiplicity), and coupling constants provide a complete picture of the proton connectivity.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| =C-H (H-1, H-2) | 5.7 - 6.0 | Multiplet |

| CH -O (H-4) | 3.9 - 4.2 | Multiplet |

| -O-CH ₃ | 3.3 - 3.4 | Singlet |

| CH ₂ (H-3, H-5) | 2.2 - 2.6 | Multiplet |

Note: Data are predicted based on standard chemical shift values and analysis of similar structures. Actual experimental values may vary.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The olefinic carbons (C-1 and C-2) are observed significantly downfield, while the C-4 carbon, bonded to the oxygen, also appears at a characteristic downfield position.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and confirming the molecule's connectivity. nih.gov

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling correlations, revealing which protons are adjacent to one another. For instance, it would show correlations between the olefinic protons (H-1/H-2) and the allylic protons (H-3/H-5). libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of both ¹H and ¹³C signals for all protonated carbons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. It is particularly useful for identifying quaternary carbons and piecing together different molecular fragments. For this compound, an HMBC spectrum would show a crucial correlation from the methoxy protons (-OCH₃) to the C-4 carbon, confirming the position of the methoxy group. libretexts.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C =C (C-1, C-2) | 128 - 132 |

| C -O (C-4) | 78 - 82 |

| -O-C H₃ | 55 - 57 |

| C H₂ (C-3, C-5) | 35 - 40 |

Note: Data are predicted based on standard chemical shift values and analysis of similar structures like 1-methoxypropane (B1661984) and other cyclopentene (B43876) derivatives. nih.govdocbrown.info Actual experimental values may vary.

The cyclopentene ring is not planar and exists in a dynamic equilibrium between different conformations, most commonly the "envelope" and "twist" forms. At room temperature, the rate of interconversion is typically fast on the NMR timescale, resulting in time-averaged signals. However, variable-temperature (VT) NMR studies can be employed to slow this interconversion, potentially allowing for the observation of individual conformers.

For substituted cyclopentenes, Nuclear Overhauser Effect (NOE) spectroscopy is a powerful tool for determining stereochemistry. NOE detects through-space interactions between protons that are close to each other, irrespective of their bonding connectivity. This information can be used to establish the relative orientation of substituents on the ring, which is crucial for understanding the molecule's three-dimensional structure and its interaction with other molecules or catalysts. nih.gov The conformational preferences can be influenced by the steric and electronic effects of the methoxy group. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Methods

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule's chemical bonds. Each functional group has a characteristic set of vibrational frequencies, making these methods excellent for functional group identification. nih.gov

The IR and Raman spectra of this compound are dominated by absorptions corresponding to its alkene and ether functionalities.

C=C Stretch: The carbon-carbon double bond stretch gives rise to a band in the 1650-1680 cm⁻¹ region. This peak is often stronger in the Raman spectrum than in the IR spectrum for symmetrically substituted alkenes. libretexts.orglibretexts.org

=C-H Stretch: The stretching of the vinylic C-H bonds (protons on the double bond) appears at frequencies above 3000 cm⁻¹, typically in the 3020-3100 cm⁻¹ range. libretexts.org

C-H Stretch (Aliphatic): The stretching vibrations of the C-H bonds in the methoxy group and the saturated part of the ring occur just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ region.

C-O-C Stretch: The ether linkage produces a strong, characteristic C-O stretching band in the IR spectrum, typically found between 1050 and 1250 cm⁻¹. This is often one of the most intense peaks in the fingerprint region of the IR spectrum. youtube.com

=C-H Bend: Out-of-plane (o.o.p.) bending vibrations for the cis-alkene C-H bonds are also characteristic and appear in the fingerprint region.

Table 3: Key Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C-H Stretch | Vinylic (=C-H) | 3020 - 3100 | Medium | Medium |

| C-H Stretch | Aliphatic/Methoxy | 2850 - 2960 | Medium-Strong | Medium-Strong |

| C=C Stretch | Alkene | 1650 - 1680 | Medium-Weak | Strong |

| C-O Stretch | Ether | 1050 - 1250 | Strong | Weak |

| =C-H Bend (o.o.p) | Alkene | 675 - 730 | Strong | Weak |

In-situ and operando spectroscopy are powerful methodologies for studying chemical reactions as they occur, providing real-time information on the transformation of reactants, the formation of intermediates, and the generation of products under actual reaction conditions. wikipedia.org These techniques are invaluable for elucidating reaction mechanisms and kinetics. rsc.org

For reactions involving this compound, such as its synthesis or subsequent functionalization, operando IR or Raman spectroscopy could be employed. For example, in a study of the acid-catalyzed addition of methanol (B129727) to cyclopentadiene (B3395910) to form this compound, one could monitor the reaction progress by:

Tracking the decrease in the intensity of vibrational bands specific to the reactants (e.g., cyclopentadiene).

Observing the increase in the intensity of bands characteristic of the this compound product, particularly the strong C-O ether stretch around 1100 cm⁻¹.

This approach allows for the direct correlation of catalytic performance with the observed structural changes in the reacting species. rsc.org By analyzing the spectral data over time, one can derive kinetic profiles, identify potential reaction intermediates or byproducts, and understand catalyst deactivation pathways, leading to a more complete mechanistic picture of the chemical process. youtube.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight of a compound and deducing its structure by analyzing the fragments produced upon ionization.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of this compound. The theoretical exact mass of this compound, with the molecular formula C₆H₁₀O, is 98.07316 u. An experimental HRMS measurement yielding a mass value extremely close to this theoretical value would confirm its elemental formula, distinguishing it from other isomers or compounds with the same nominal mass.

| Property | Value |

| Molecular Formula | C₆H₁₀O |

| Theoretical Exact Mass | 98.07316 u |

This interactive table provides the fundamental molecular properties of this compound relevant to its HRMS analysis.

In mass spectrometry, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint that is invaluable for structural elucidation. wikipedia.org The fragmentation is often initiated by the removal of an electron to form an energetically unstable molecular ion ([M]⁺•). libretexts.org

For this compound, several key fragmentation pathways can be predicted based on the principles of mass spectrometry and the known behavior of related compounds like cyclic ethers and alkenes. nih.govyoutube.com The presence of the ether linkage and the double bond influences the fragmentation process. wikipedia.orglibretexts.org

A primary fragmentation event would likely involve the cleavage of the C-O bond, leading to the loss of the methoxy group (•OCH₃) or a methoxy radical, resulting in a prominent peak at m/z 67, corresponding to the cyclopentenyl cation [C₅H₇]⁺. Another significant fragmentation could be the loss of a methyl radical (•CH₃) from the methoxy group, producing an ion at m/z 83.

Further fragmentation of the cyclopentene ring itself can occur. For instance, the loss of an ethene molecule (C₂H₄) from the molecular ion via a retro-Diels-Alder reaction is a characteristic fragmentation pathway for cyclohexene (B86901) derivatives and can be anticipated for cyclopentene systems as well, which would lead to a fragment ion. In the case of cyclopentane (B165970), a loss of ethene results in a base peak at m/z 42. docbrown.info For this compound, complex rearrangements may precede or follow such fragmentation.

| Proposed Fragment Ion | Structure | m/z (Mass-to-Charge Ratio) | Neutral Loss |

| [C₅H₇]⁺ | Cyclopentenyl cation | 67 | •OCH₃ |

| [C₅H₇O]⁺ | 83 | •CH₃ | |

| [C₅H₉O]⁺ | Molecular Ion | 98 | - |

This interactive table outlines the plausible fragmentation patterns for this compound under mass spectrometry conditions, aiding in its structural identification.

X-ray Diffraction (XRD) Studies

X-ray diffraction is a primary technique for determining the atomic and molecular structure of a crystal. The diffraction pattern produced when a beam of X-rays interacts with a crystalline material provides detailed information about the arrangement of atoms within the crystal lattice.

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional structure of a molecule, providing precise bond lengths, bond angles, and torsional angles. researchgate.net For a chiral molecule like this compound, SC-XRD analysis of a single crystal would unambiguously determine its absolute configuration (R or S) and its conformation in the solid state. This technique would reveal the puckering of the cyclopentene ring and the orientation of the methoxy substituent.

While SC-XRD is a powerful tool, its application is contingent on the ability to grow a suitable single crystal of the compound, which can be a challenging endeavor for many organic molecules. researchgate.net To date, the single-crystal structure of this compound has not been reported in the public domain.

Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline sample, providing information about the crystalline phases present in a bulk material. aip.org Instead of a single crystal, a fine powder of the material is used, which contains a vast number of small, randomly oriented crystallites. The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ).

If this compound were available as a crystalline solid, PXRD could be used to:

Identify the crystalline form (polymorph) of the compound.

Determine the unit cell parameters of the crystal lattice. acs.org

Assess the purity of a bulk sample. aip.org

Monitor phase transitions as a function of temperature or pressure.

The PXRD pattern is unique to a specific crystalline structure and serves as a fingerprint for identification.

Electron Microscopy Techniques

Electron microscopy techniques utilize a beam of electrons to generate high-resolution images of a sample. While more commonly applied to larger structures such as nanomaterials and biological specimens, recent advancements have expanded their utility to the study of small organic molecules.

Transmission Electron Microscopy (TEM) and specifically Microcrystal Electron Diffraction (MicroED), a cryo-electron microscopy technique, have emerged as powerful methods for determining the structures of small molecules from nanocrystals, which are often too small for conventional X-ray diffraction techniques. thermofisher.comresearchgate.net If this compound were to form such nanocrystals, MicroED could be employed to determine its three-dimensional structure with high resolution. thermofisher.comoaepublish.com This approach is particularly advantageous for samples that are difficult to crystallize into larger single crystals. nih.govwiley.com

Scanning Electron Microscopy (SEM), on the other hand, could be used to study the morphology, or surface features and particle shape, of a solid, crystalline sample of this compound. This would provide information on the macroscopic characteristics of the crystals.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of a material at the micro- and nanoscale. pressbooks.pubtescan-analytics.com For this compound, which is a liquid at room temperature, analysis would typically require immobilization, such as by polymerization into poly(this compound) or by deposition as a thin film onto a solid substrate. bookpi.org The technique scans a focused beam of high-energy electrons across the sample's surface. bookpi.org The interaction of these electrons with the atoms in the sample produces various signals, including secondary electrons, backscattered electrons, and characteristic X-rays, which are collected by detectors to form an image of the surface. tescan-analytics.com

The analysis of a this compound-derived material by SEM would provide critical information on its surface morphology. pressbooks.pubresearchgate.net For instance, if this compound were polymerized, SEM could reveal the texture, porosity, and particle or grain size of the resulting polymer. pressbooks.pubazom.com In the context of its application in thin films, SEM would be instrumental in assessing the uniformity, continuity, and presence of any surface defects such as cracks or pinholes. researchgate.neteprajournals.com The resolution of modern SEM can be better than one nanometer, allowing for detailed examination of nanoscale features. bookpi.org Low-voltage SEM (LVSEM) is particularly advantageous for organic materials as it reduces charging effects and minimizes radiation damage, which is crucial for preserving the integrity of organic samples like those derived from this compound. fraunhofer.de

Transmission Electron Microscopy (TEM) for Microstructural Details

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the visualization of a material's internal microstructure at the atomic level. wikipedia.org In TEM, a beam of electrons is transmitted through an ultrathin specimen (typically less than 100 nm thick). wikipedia.org The electrons interact with the sample, and the transmitted electrons are focused by a series of lenses to form a highly magnified image. wikipedia.orglibretexts.org

For a compound like this compound, TEM analysis would likely be performed on a solid-state derivative, such as a polymer or a crystalline form. researchgate.nettandfonline.com The preparation of electron-transparent thin sections is a critical step. wikipedia.org TEM can reveal details about the arrangement of molecular chains in a polymer, the crystal lattice structure in a crystalline sample, and the dispersion of any additives or fillers within a composite material. researchgate.netmdpi.com High-Resolution TEM (HRTEM) can even directly image atomic columns and crystal defects. researchgate.net For organic materials, which are sensitive to the high-energy electron beam, low-dose techniques and cryogenic TEM (cryo-TEM) are often employed to minimize radiation damage and preserve the native structure. researchgate.netnih.gov Cryo-TEM, in particular, allows for the study of samples in a vitrified (glass-like) frozen state, which is ideal for biological macromolecules and could be adapted for certain organic assemblies. nih.govoup.com

Other Advanced Characterization Modalities

Beyond electron microscopy, a suite of other advanced spectroscopic techniques can provide further insights into the elemental and electronic structure of this compound.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical State

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical state of the elements within the top 10 nm of a material's surface. youtube.compnnl.govyoutube.com The sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. youtube.comyoutube.com The binding energy of these emitted photoelectrons is characteristic of the element and its chemical environment. youtube.comyoutube.com

Table 1: Representative Expected Binding Energies in XPS for Functional Groups in this compound

| Element | Orbital | Functional Group | Expected Binding Energy (eV) |

|---|---|---|---|

| Carbon | C 1s | C=C / C-C | ~284.8 - 285.0 |

| Carbon | C 1s | C-O | ~286.0 - 286.5 |

| Carbon | C 1s | O-C H₃ | ~286.0 - 286.5 |

| Oxygen | O 1s | C-O-C | ~532.5 - 533.5 |

(Note: These are typical binding energy ranges and can vary slightly depending on the specific chemical environment and instrument calibration. The values are based on literature for similar organic functional groups.)

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique specifically designed to study chemical species that have unpaired electrons. rsc.org This makes it an ideal tool for investigating the radical cation of this compound, which could be formed through chemical or electrochemical oxidation, or by irradiation. rsc.orgrsc.org The principle of EPR is analogous to Nuclear Magnetic Resonance (NMR), but it probes the transitions of electron spins in a magnetic field. tennessee.edu

If this compound is converted into its radical cation, EPR spectroscopy can provide detailed information about the distribution of the unpaired electron's spin density across the molecule. youtube.com This is achieved by analyzing the hyperfine coupling of the unpaired electron with magnetic nuclei, primarily ¹H in this case. The resulting EPR spectrum would exhibit a complex pattern of lines, from which hyperfine coupling constants (hfcs) can be extracted. These constants are proportional to the spin density on the nearby atoms. Studies on the closely related cyclopentene radical cation have shown that the unpaired electron is delocalized across the π-system. rsc.orgrsc.org Upon adsorption onto acidic surfaces like H-mordenite, cyclopentene has been observed to form radical species, suggesting that this compound might behave similarly. rsc.orgrsc.org

Table 2: Representative Hyperfine Coupling Constants for Cyclopentene Radical Cation Analogs

| Position of Proton | Hyperfine Coupling Constant (G) |

|---|---|

| Vinylic (C1, C2) | ~12-15 |

| Allylic (C3, C5) | ~20-25 |

(Note: These values are for the cyclopentene radical cation and serve as an illustrative example. The presence of the methoxy group in this compound would alter the spin distribution and thus the specific hyperfine coupling constants.)

X-ray Absorption Spectroscopy (XAS) for Local Atomic and Electronic Structure

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on both the local geometric and electronic structure of the absorbing atom. rsc.org An XAS spectrum is typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). nih.gov The XANES region, which is close to the absorption edge, is sensitive to the oxidation state and coordination chemistry of the absorbing atom. rsc.org The EXAFS region, at higher energies, contains information about the bond distances, coordination number, and identity of the neighboring atoms. nih.gov

For this compound, XAS at the carbon and oxygen K-edges could be employed. The carbon K-edge XANES spectrum would be particularly informative about the unsaturated C=C bond. It would be expected to show a sharp resonance corresponding to the 1s → π* transition, which is characteristic of sp²-hybridized carbon atoms. nih.govacs.org The energy and intensity of this peak provide insight into the electronic structure of the double bond. chemrxiv.org The oxygen K-edge XANES would probe the electronic environment of the ether oxygen. The EXAFS region could, in principle, be used to determine the C-C and C-O bond lengths with high precision. rsc.orgchemrxiv.org

Theoretical and Computational Studies on 4 Methoxycyclopentene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule, which dictates its stability, reactivity, and physical properties. These methods solve the electronic Schrödinger equation to provide a detailed picture of electron distribution and energy levels.

Density Functional Theory (DFT) Applications for Electronic Structure and Energetics

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. Instead of calculating the complex wave function of all electrons, DFT focuses on the electron density, a simpler three-dimensional quantity, to determine the system's energy and other properties. This approach offers a favorable balance between accuracy and computational cost, making it a workhorse in modern computational chemistry.

For a molecule like 4-methoxycyclopentene, DFT calculations would be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms by finding the minimum energy structure.

Calculate Electronic Properties: Compute key electronic descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and stability.

Determine Energetics: Calculate the total electronic energy, which is essential for comparing the stability of different isomers or conformations. It also forms the basis for predicting reaction energies and activation barriers.

A typical output from such a study would include optimized bond lengths, bond angles, and dihedral angles, as well as the energies of the frontier molecular orbitals.

Ab Initio Methods for High-Accuracy Electronic Descriptions

The term ab initio, meaning "from first principles," refers to a class of quantum chemistry methods that solve the Schrödinger equation without using empirical parameters derived from experimental data. nih.gov These methods are built on fundamental physical constants and are capable of providing highly accurate results, though often at a greater computational expense than DFT. nih.gov

Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory. Applying these to this compound would yield:

High-Accuracy Energies: Provide a more precise calculation of the molecule's total energy, which serves as a benchmark for less computationally expensive methods.

Refined Electronic Structure: Offer a more detailed description of electron correlation—the way electrons interact and avoid each other—which is crucial for accurately predicting certain molecular properties that DFT might struggle with, such as weak intermolecular interactions.

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities; they are flexible and can adopt various spatial arrangements, known as conformations. Conformational analysis and molecular dynamics simulations are essential tools for exploring this dynamic behavior.

Exploration of Conformational Landscapes and Stability

The cyclopentene (B43876) ring is not perfectly planar; it adopts a puckered or "envelope" conformation to relieve torsional strain. The presence of the methoxy (B1213986) substituent at the 4-position introduces additional conformational possibilities. Conformational analysis aims to map the potential energy surface of the molecule to identify all stable conformers and the energy barriers that separate them.

A computational study on this compound would explore:

Rotational Isomers (Rotamers): Investigate the different orientations of the methoxy group relative to the cyclopentene ring.

Ring Pseuderotation: Characterize the puckering of the five-membered ring and how the methoxy group influences the preferred envelope or twist conformations.

Relative Stabilities: Calculate the relative energies of each stable conformer to determine which is the most populated at a given temperature. Multiple molecular dynamics simulations can be used to produce ensembles of structures to achieve an accurate description of the conformational space. nih.gov

Simulation of Solvent Effects on Conformational Dynamics

The surrounding environment, particularly the solvent, can significantly influence a molecule's conformational preferences and dynamics. Molecular dynamics (MD) simulations are a powerful technique for modeling these effects by simulating the movement of every atom in the molecule and the surrounding solvent molecules over time. This provides a virtual movie of molecular motion.

An MD simulation of this compound would reveal:

Solvent-Solute Interactions: Detail how solvent molecules (e.g., water, methanol) arrange themselves around the solute and form interactions, such as hydrogen bonds with the oxygen atom of the methoxy group.

Conformational Shifts: Show how the presence and polarity of a solvent can shift the equilibrium between different conformers. For instance, a polar solvent might stabilize a more polar conformer that would be less favorable in a nonpolar environment.

Dynamic Behavior: Track how the molecule transitions between different conformations over time, providing insights into its flexibility and the timescales of these motions.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is an indispensable tool for investigating the detailed step-by-step pathways of chemical reactions. By mapping the potential energy surface connecting reactants to products, chemists can identify transition states and intermediates that are often too short-lived to be observed experimentally.

For this compound, computational studies could elucidate the mechanisms of various reactions, such as:

Electrophilic Addition to the Double Bond: Model the approach of an electrophile (e.g., H⁺, Br₂) to the C=C double bond, calculate the structure and energy of the transition state, and determine the stability of the resulting carbocation intermediate. This would help predict the regioselectivity and stereoselectivity of the reaction.

Substitution Reactions: Investigate pathways for substitution at the allylic position or at the methoxy group.

Pericyclic Reactions: Explore its participation in reactions like cycloadditions or ene reactions, identifying the concerted or stepwise nature of the mechanism.

By calculating the energy barriers for each step, researchers can predict reaction rates and understand how catalysts or changes in reaction conditions might influence the outcome.

Transition State Characterization and Reaction Pathway Mapping

The exploration of a chemical reaction's potential energy surface (PES) is fundamental to understanding its mechanism. Computational methods, particularly Density Functional Theory (DFT), are employed to locate and characterize stationary points, which include reactants, products, intermediates, and, most importantly, transition states (TS). arxiv.org A transition state represents the highest energy point along a reaction coordinate, and its structure is critical for determining the reaction's feasibility and selectivity.

The process involves optimizing the geometry of the proposed transition state structure. A true transition state is confirmed by a frequency calculation, where it must possess exactly one imaginary frequency corresponding to the motion along the reaction coordinate that transforms reactants into products. chemrxiv.org Once a transition state is successfully located and verified, Intrinsic Reaction Coordinate (IRC) calculations are performed. An IRC analysis maps the reaction pathway from the transition state downhill to both the reactant and product, confirming that the identified TS correctly connects the intended species on the potential energy surface. chemrxiv.orgarxiv.org This mapping provides a detailed, step-by-step visualization of the bond-breaking and bond-forming processes throughout the chemical transformation.

Calculation of Activation Barriers and Thermodynamic Parameters

Following the mapping of the reaction pathway, the energetic profile of the reaction can be determined. The activation barrier, or Gibbs free energy of activation (ΔG‡), is calculated as the difference in energy between the transition state and the reactants. chemrxiv.org This value is a crucial indicator of the reaction's kinetics; a lower activation barrier corresponds to a faster reaction rate. Modern computational approaches can calculate activation energies with a high degree of accuracy, often within a few kcal/mol of experimental values. rsc.orgnih.gov

In addition to the activation barrier, other key thermodynamic parameters such as the enthalpy of reaction (ΔH) and the Gibbs free energy of reaction (ΔG) are calculated. These are determined from the energy differences between the products and reactants. chemrxiv.org These parameters indicate whether a reaction is exothermic (negative ΔH) or endothermic (positive ΔH) and whether it is spontaneous (negative ΔG) or non-spontaneous (positive ΔG) under standard conditions.

Below is a representative data table illustrating the calculated parameters for a hypothetical electrophilic addition reaction to this compound.

| Parameter | Transition State (TS) | Product | Value (kcal/mol) |

| Activation Energy (ΔE‡) | C-C-H-Br | - | 15.8 |

| Enthalpy of Activation (ΔH‡) | C-C-H-Br | - | 15.2 |

| Gibbs Free Energy of Activation (ΔG‡) | C-C-H-Br | - | 24.5 |

| Enthalpy of Reaction (ΔH) | - | 5-bromo-3-methoxycyclopentene | -21.3 |

| Gibbs Free Energy of Reaction (ΔG) | - | 5-bromo-3-methoxycyclopentene | -19.7 |

Note: The values in this table are illustrative for a hypothetical reaction and are intended to represent typical computational outputs.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is the foundation of its chemical reactivity. Computational methods allow for the detailed analysis of molecular orbitals and charge distribution, providing quantitative descriptors that predict how and where a molecule will react.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Analysis)

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgtaylorandfrancis.com The HOMO, being the outermost orbital containing electrons, is associated with the molecule's ability to act as a nucleophile or electron donor. youtube.com Conversely, the LUMO is the lowest-energy orbital without electrons and represents the molecule's capacity to act as an electrophile or electron acceptor. youtube.com

The energy of these orbitals and the difference between them—the HOMO-LUMO gap—are powerful reactivity descriptors. biomedres.us A high HOMO energy level indicates a greater willingness to donate electrons, while a low LUMO energy level suggests a greater affinity for accepting electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability; a large gap implies high stability and low reactivity, whereas a small gap suggests higher reactivity and lower kinetic stability. nih.govnih.gov

For this compound, the HOMO is expected to be localized primarily on the carbon-carbon double bond (the π-orbital), with some contribution from the oxygen atom's lone pairs. The LUMO is expected to be the corresponding π* antibonding orbital of the double bond.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -9.15 | Highest Occupied Molecular Orbital |

| LUMO | 1.25 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 10.40 | Kinetic Stability Indicator |

Note: These energy values are representative and are based on typical values for similar unsaturated cyclic ethers calculated using DFT methods.

Electrostatic Potential and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution across a molecule's electron density surface. libretexts.org It provides an intuitive guide to a molecule's reactive sites by color-coding regions of different electrostatic potential.

Red Regions: Indicate areas of negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack and are associated with lone pairs of electrons or π-bonds. vaia.com

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These sites are susceptible to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms.

Green Regions: Represent areas of neutral or near-zero potential.

For this compound, an MEP analysis would predict the most electron-rich (red) areas to be concentrated around the oxygen atom, due to its lone pairs, and within the π-system of the C=C double bond. These are the primary sites for attack by electrophiles. Electron-deficient (blue) regions would be expected around the hydrogen atoms, particularly those on the carbon adjacent to the oxygen atom. This detailed charge mapping is invaluable for predicting regioselectivity in reactions and understanding non-covalent interactions. nih.gov

Applications of 4 Methoxycyclopentene in Advanced Organic Synthesis and Materials Science

Building Block in Complex Molecule Synthesis

The cyclopentane (B165970) ring is a fundamental structural unit found in a multitude of biologically active compounds. 4-Methoxycyclopentene serves as an important starting point or "synthon" for constructing this core, with its methoxy (B1213986) group providing a handle for further chemical transformations.

Precursor to Natural Products and Derivatives

The functionalized cyclopentane core derived from precursors like this compound is central to the architecture of numerous natural products. A prominent example is Brefeldin A , a macrolide lactone produced by the fungus Penicillium brefeldianum. researchgate.netwikipedia.org Brefeldin A is a widely studied inhibitor of protein transport between the endoplasmic reticulum and the Golgi apparatus. wikipedia.org Total syntheses of Brefeldin A, a molecule of significant interest for its specific biological activity, rely on the stereoselective construction of a highly substituted cyclopentane ring, a structure for which this compound is a suitable foundational element. researchgate.netorganic-chemistry.orgnih.gov The synthesis of such complex molecules often involves the creation of a fully functionalized cyclopentane intermediate that contains the necessary stereochemistry and substituents required for the final natural product. oregonstate.edu

| Natural Product | Core Structure | Significance |

| Brefeldin A | Functionalized Cyclopentane | Inhibitor of intracellular protein transport wikipedia.org |

Synthesis of Pharmaceutically Relevant Scaffolds

The chemical stability and structural mimicry of this compound's carbocyclic frame make it an ideal precursor for scaffolds in medicinal chemistry.

Carbocyclic Nucleosides: A critical application is in the synthesis of carbocyclic nucleosides . These are nucleoside analogues where the furanose sugar's oxygen atom is replaced by a methylene (B1212753) group, forming a cyclopentane or cyclopentene (B43876) ring. wikipedia.org This substitution prevents the cleavage of the glycosidic bond by enzymes like phosphorylases, significantly increasing the metabolic stability of the drug. wikipedia.org These modified nucleosides often retain the biological activity of their natural counterparts and are a cornerstone in the development of antiviral and anti-cancer agents. wikipedia.orgnih.gov For instance, carbocyclic analogues of uracil (B121893) have been synthesized and evaluated as potential inhibitors of RNA viruses. nih.gov The synthesis of these molecules can be approached by constructing the heterocyclic base onto a pre-formed chiral cyclopentylamine (B150401) or by coupling the base directly to a functionalized carbocycle. wikipedia.org

Antibacterial Agents: The cyclopentane scaffold is also integral to the development of new antibiotics. For example, cyclopentane-based analogues of muraymycins , a class of natural product inhibitors of the bacterial enzyme MraY, have been synthesized. nih.gov MraY is an essential enzyme in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.gov The development of these synthetic analogues, which replace parts of the natural muraymycin structure with a more chemically tractable cyclopentane ring, provides a valuable pathway for creating new antibacterial drugs. nih.gov

| Pharmaceutical Scaffold | Description | Therapeutic Area |

| Carbocyclic Nucleosides | Nucleoside analogues with a carbocyclic ring instead of a furanose sugar. wikipedia.org | Antiviral, Anti-cancer wikipedia.orgnih.gov |

| Muraymycin Analogues | Synthetic compounds based on a cyclopentane core that inhibit the bacterial enzyme MraY. nih.gov | Antibacterial nih.gov |

Intermediate in Specialty Chemical Production

Beyond pharmaceuticals, the reactivity of this compound makes it a useful intermediate in the production of other specialty chemicals.

Agrochemical Synthesis

The structural motifs present in this compound are relevant to the design of biologically active molecules for agriculture. While specific commercial examples are not extensively documented in publicly available literature, its general classification as a reactive intermediate suggests its potential use in the synthesis of complex agrochemicals like pesticides and herbicides. ontosight.ai The creation of such compounds often relies on building blocks that allow for the controlled introduction of specific functional groups and stereocenters to optimize biological activity.

Precursor for Advanced Functional Materials

One of the most direct applications of this compound in materials science is its use as a monomer for creating polymers with precisely defined properties. The resulting polymers are themselves a class of advanced functional materials, where the methoxy group imparts specific characteristics like polarity and provides a site for further chemical modification. ontosight.ainsf.gov This bottom-up approach, building materials from functional monomers, is a key strategy in modern materials science. thesciencein.org

Monomer and Polymer Chemistry Applications

This compound is a suitable monomer for a powerful polymerization technique known as Ring-Opening Metathesis Polymerization (ROMP) . wikipedia.orgyoutube.com ROMP is a type of chain-growth polymerization that uses transition metal catalysts to open strained cyclic alkenes and form long polymer chains. wikipedia.org

The process involves the reaction of the cyclopentene double bond with a metal carbene catalyst, leading to a metallacyclobutane intermediate. This intermediate then ring-opens to form a new, longer metal carbene, which propagates the reaction by reacting with subsequent monomer molecules. youtube.com

When this compound is polymerized via ROMP, the result is a functionalized polypentenamer. The polymer backbone consists of repeating five-carbon units, with a methoxy group attached to every fifth carbon atom. This precise placement of functional groups along the polymer chain is a significant advantage of ROMP. nsf.gov The resulting material is a functionalized polyolefin analogue, combining a robust hydrocarbon backbone with the polarity and chemical reactivity of the pendant methoxy groups. Such polymers are of interest for applications requiring specific surface properties, adhesion, or as a platform for grafting other molecules onto the polymer backbone.

Use in Polymer Synthesis (e.g., cycloalkene polymerization)

In principle, this compound could undergo ROMP to yield poly(this compound), a polymer with a methoxy group appended to every repeating unit. The polymerization would proceed via a chain-growth mechanism, initiated by a suitable metathesis catalyst, such as a Grubbs or Schrock catalyst. The general scheme for the ROMP of a substituted cyclopentene is depicted below:

Generic ROMP of a Substituted Cyclopentene

| Monomer | Catalyst | Resulting Polymer |

|---|

Derivatization for Tailored Material Properties

The methoxy group in the hypothetical poly(this compound) would offer a reactive handle for post-polymerization modification. This would allow for the synthesis of a wide range of functional polymers with tailored properties. For example, cleavage of the methyl ether could yield a hydroxyl-functionalized polymer. This resulting polyol could be further reacted to introduce a variety of functional groups, thereby altering the polymer's solubility, thermal stability, adhesion, or biocompatibility.

Potential Derivatization Reactions of Poly(this compound)

| Starting Polymer | Reagent | Functional Group Introduced | Potential Property Change |

|---|---|---|---|

| Poly(this compound) | BBr₃ or HBr | Hydroxyl (-OH) | Increased hydrophilicity, site for further functionalization |

| Poly(4-hydroxycyclopentene) | Acyl chloride | Ester (-OC(O)R) | Modified solubility, thermal properties |

Such derivatizations are a common strategy in materials science to create polymers for specific applications, including drug delivery, coatings, and advanced composites. wikipedia.org

Role in Ligand Design and Catalysis

The stereochemistry and electronic properties of cyclic molecules make them attractive scaffolds for the design of ligands for transition metal catalysis. The cyclopentene ring, with its defined conformation, can provide a rigid backbone for positioning donor atoms, which can influence the selectivity and activity of a metal catalyst.

Development of Ligands Incorporating this compound Motifs

While there is no specific mention in the scientific literature of ligands derived directly from this compound, its structure suggests potential as a precursor for chiral ligands. For instance, the double bond could be functionalized through various stereoselective reactions to introduce phosphine (B1218219), amine, or other coordinating groups. The methoxy group could also be used as a handle for further synthetic transformations. The development of such ligands would be a novel area of research.

Application in Cooperative Catalysis

Cooperative catalysis is a powerful strategy where two or more catalysts work in concert to promote a chemical transformation with high efficiency and selectivity. youtube.com Ligands that can participate in or facilitate these cooperative interactions are of significant interest.

Although no examples of this compound-derived ligands in cooperative catalysis have been reported, one could envision scenarios where a ligand incorporating this motif could play a role. For example, the methoxy group, being a Lewis basic site, could potentially interact with a co-catalyst or a substrate, influencing the reaction environment. However, this remains a speculative application in the absence of concrete research data.

Future Research Directions and Emerging Challenges

Development of Novel and Sustainable Synthetic Routes for 4-Methoxycyclopentene

The pursuit of environmentally benign synthetic methods is a cornerstone of modern chemistry. chemistryjournals.net For this compound, this involves moving beyond traditional syntheses, which may rely on harsh reagents or produce significant waste, towards greener alternatives. chemistryjournals.net

Key strategies for sustainable synthesis include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. chemistryjournals.net